A Technical Guide to the Determination of Exact Mass and Molecular Weight for 1-(cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride
A Technical Guide to the Determination of Exact Mass and Molecular Weight for 1-(cyclopropylmethyl)-1H-imidazol-2-amine Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. A critical distinction is drawn between molecular weight (average mass) and exact mass (monoisotopic mass), two fundamental physicochemical properties that are often used interchangeably but have distinct implications for analytical characterization. We present the calculated values for both the free base and hydrochloride salt forms of the title compound. Furthermore, this guide details an authoritative, field-proven protocol for the experimental verification of the compound's exact mass using High-Resolution Mass Spectrometry (HRMS), the gold standard for elemental composition confirmation. The methodologies and explanations provided are tailored for researchers, scientists, and drug development professionals who require a high degree of analytical precision and confidence in their structural characterization efforts.
Compound Overview: 1-(cyclopropylmethyl)-1H-imidazol-2-amine
1-(cyclopropylmethyl)-1H-imidazol-2-amine is a substituted imidazole. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and pharmaceuticals.[1][2] Its hydrochloride salt form is often utilized to improve solubility and stability. Accurate characterization of its mass is a non-negotiable first step in any research or development workflow, from synthetic confirmation to metabolic profiling.
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Chemical Structure (Free Base):

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Molecular Formula (Hydrochloride Salt): C₇H₁₂ClN₃[5]
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CAS Number (Hydrochloride Salt): 1209399-68-7[5]
Foundational Concepts: Molecular Weight vs. Exact Mass
A frequent point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While related, they are not identical, and understanding their difference is paramount for high-fidelity mass spectrometry.
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Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average mass of all naturally occurring isotopes of each element in the formula. For example, the atomic weight of carbon (12.011 amu) accounts for the natural abundance of both ¹²C (~98.9%) and ¹³C (~1.1%). This value is most relevant for stoichiometric calculations in bulk chemistry (e.g., determining the mass of reagent needed for a reaction).
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Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the single most abundant, stable isotope for each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This is the value that is experimentally measured by a mass spectrometer, which acts as a "molecule counter" that can resolve and detect individual ionic species based on their specific mass-to-charge ratio (m/z). High-resolution instruments can measure this value with extreme precision, making it the definitive metric for confirming elemental composition.[7]
The following diagram illustrates this core concept.
Caption: Conceptual difference between Molecular Weight and Exact Mass.
Calculated Physicochemical Properties
The calculated mass values for 1-(cyclopropylmethyl)-1H-imidazol-2-amine and its hydrochloride salt are summarized below. These values serve as the theoretical benchmark for experimental verification.
| Property | Free Base (C₇H₁₁N₃) | Hydrochloride Salt (C₇H₁₂ClN₃) | Rationale & Notes |
| Molecular Weight ( g/mol ) | 137.18[3][4] | 173.64[5] | Based on average isotopic abundances. Used for preparing bulk solutions. |
| Exact Mass (Da) | 137.0953 | Not directly applicable | Calculated for the neutral free base using monoisotopic masses. |
| Exact Mass of Protonated Ion [M+H]⁺ (Da) | 138.1031 | 138.1031 | This is the key value measured in positive-ion ESI-HRMS. The salt dissociates in solution, and the free base is protonated. The formula becomes [C₇H₁₂N₃]⁺. The ³⁵Cl⁻ counter-ion is not observed in positive mode. |
Experimental Verification by LC-HRMS
The definitive method for confirming the elemental composition of a small molecule is through Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[7][8] This technique provides an experimentally measured mass with high precision (typically <5 ppm error), which can be used to validate the theoretical exact mass.
Causality Behind the Workflow
The choice of each step in the workflow is deliberate. We use liquid chromatography to separate the analyte of interest from any impurities or salts, ensuring a pure compound enters the mass spectrometer. Electrospray Ionization (ESI) is chosen as it is a "soft" ionization technique ideal for polar molecules like amines, generating intact protonated ions ([M+H]⁺) with minimal fragmentation.[9] Finally, a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) is required to achieve the mass accuracy necessary to confirm the elemental formula unambiguously.[7][8]
Experimental Workflow Diagram
Caption: Standard workflow for LC-HRMS-based exact mass determination.
Detailed Protocol: LC-HRMS Analysis
This protocol is a self-validating system, incorporating a system suitability check and internal calibration to ensure data integrity.
1. Materials and Reagents:
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1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride (analyte)
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LC-MS grade Water (Mobile Phase A)
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LC-MS grade Acetonitrile (ACN) (Mobile Phase B)
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Formic Acid (0.1% v/v additive for both mobile phases)
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LC-MS autosampler vials
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Calibrant solution (appropriate for the specific HRMS instrument)
2. Instrument and Conditions:
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LC System: UPLC/UHPLC system
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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HRMS System: Q-TOF or Orbitrap-based mass spectrometer
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Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode
3. Experimental Procedure:
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Step 1: System Calibration & Suitability
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Before analysis, perform the instrument's standard mass calibration procedure using the manufacturer-provided calibrant solution. This ensures the mass axis is accurate.
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Inject a known standard to verify retention time stability, peak shape, and mass accuracy (< 5 ppm). This validates that the system is performing correctly before analyzing the unknown.
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Step 2: Sample Preparation
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Prepare a stock solution of the hydrochloride salt at ~1 mg/mL in Mobile Phase A (Water + 0.1% Formic Acid). The acidic mobile phase ensures the amine remains protonated and aids in ionization.
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Prepare a working solution by diluting the stock solution to a final concentration of ~1 µg/mL using Mobile Phase A.
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Step 3: LC Method
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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Injection Volume: 2 µL
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Gradient:
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0.0 min: 5% B
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3.0 min: 95% B
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4.0 min: 95% B
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4.1 min: 5% B
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5.0 min: 5% B (column re-equilibration)
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Step 4: MS Method
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Ionization Mode: ESI Positive
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Capillary Voltage: ~3.5 kV
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Mass Range: Scan from m/z 50 to 500
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Acquisition Mode: Full Scan at high resolution (>20,000 FWHM)
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Data Type: Centroid
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4. Data Interpretation: A Self-Validating System
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Expected Outcome: The analysis should yield a high-intensity ion peak in the mass spectrum at the retention time corresponding to the analyte.
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Validation Check 1 (Mass Accuracy): The measured m/z of this peak should be 138.1031 ± 0.0007 (assuming a mass accuracy of 5 ppm). The instrument software can calculate the elemental composition from this measured mass, which must match C₇H₁₂N₃⁺.
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Validation Check 2 (Isotope Pattern): The software should also be used to compare the observed isotopic pattern with the theoretical pattern for C₇H₁₂N₃⁺. The presence and relative abundance of the ¹³C isotope peak (at m/z ~139.1065) must match the theoretical prediction. This integrated approach of using both accurate mass and isotopic pattern provides unambiguous confirmation of the compound's identity.[10]
Conclusion
The precise characterization of pharmaceutical compounds is foundational to drug discovery and development. For 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride, it is essential to differentiate between its average molecular weight (173.64 g/mol ), used for bulk measurements, and the exact mass of its protonated free base (138.1031 Da), which is the target for mass spectrometric identification. The detailed LC-HRMS protocol provided herein offers a robust and self-validating methodology for experimentally confirming this exact mass, thereby providing the highest level of confidence in the compound's elemental composition and structural integrity.
References
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Chemspace. 1-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]methanamine hydrochloride - C8H14ClN3. [Link]
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NextSDS. 1-(cyclopropylmethyl)-1H-imidazol-4-amine — Chemical Substance Information. [Link]
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NextSDS. cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride - Chemical Substance Information. [Link]
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NextSDS. 1-(Cyclopropylmethyl)-1H-imidazol-2-amine — Chemical Substance Information. [Link]
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NextSDS. amine - Chemical Substance Information. [Link]
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DIAL@UCLouvain. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Link]
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IntechOpen. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. [Link]
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